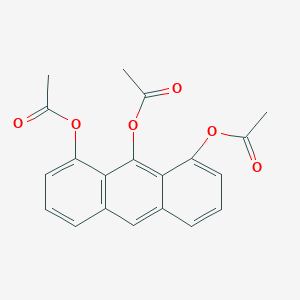

1,8,9-Triacetoxyanthracene

Description

Contextualization within Anthracene (B1667546) Derivative Chemistry Research

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, serves as a fundamental scaffold for a vast array of chemical derivatives. These derivatives are the subject of extensive research due to their distinctive photophysical, photochemical, and electronic properties stemming from their extended π-conjugated system. beilstein-journals.org The scientific community has explored anthracene-based compounds for a wide range of applications, including as fluorescent probes, in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced polymeric materials. beilstein-journals.orgresearchgate.net

The modification of the core anthracene structure allows for the fine-tuning of its properties. mdpi.com For instance, substitutions at the 9 and 10 positions can significantly alter fluorescence quantum yields. mdpi.com Research into anthracene derivatives like 1,8,9-Triacetoxyanthracene is situated within this broader effort to synthesize and characterize novel organic molecules with tailored functionalities. The study of such specific derivatives contributes to the fundamental understanding of structure-property relationships in complex aromatic systems.

Historical Perspective on its Chemical Synthesis and Preliminary Investigations

The synthesis of this compound, also known as dithranol triacetate, is achieved through the acetylation of its precursor, 1,8,9-Trihydroxyanthracene (B1221193) (commonly known as Dithranol). guidechem.comtargetmol.com This process involves the conversion of the three hydroxyl (-OH) groups on the anthracene core into acetate (B1210297) (-OCOCH₃) ester groups.

Early synthetic routes explored various acetylating agents and conditions. One of the foundational methods for its preparation involved reacting Dithranol with acetic anhydride (B1165640) in the presence of anhydrous sodium acetate. google.com This straightforward approach provided a pathway to the tri-esterified product. Investigations into its properties revealed that it acts as a prodrug; it is chemically stable but can be hydrolyzed by enzymes like arylesterases in the skin to release the active Dithranol molecule. uni-regensburg.denih.gov This characteristic was a key focus of preliminary investigations, highlighting the compound's significance in medicinal chemistry. uni-regensburg.de The table below summarizes key historical synthesis approaches.

| Precursor | Reagents | Notes |

| Dithranol (1,8,9-Trihydroxyanthracene) | Acetic Anhydride, Anhydrous Sodium Acetate | A common and historically significant method for acetylation. google.com |

This table outlines a foundational method for the synthesis of this compound.

For context, the physical and chemical properties of the precursor compound, 1,8,9-Trihydroxyanthracene, are provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₃ nih.gov |

| Molecular Weight | 226.23 g/mol nih.gov |

| Appearance | Odorless yellow leaflets, needles, or powder. nih.gov |

| Melting Point | 176–181 °C (349 to 358 °F). nih.govsmolecule.com |

| Water Solubility | Less than 1 mg/mL. nih.gov |

| Reactivity | Incompatible with strong oxidizing agents; reacts with oxoacids and carboxylic acids to form esters. guidechem.comnih.gov |

This table presents key properties of 1,8,9-Trihydroxyanthracene, the precursor to this compound.

Significance in Advanced Organic Chemistry and Material Science Research

The primary significance of this compound in organic chemistry lies in its design as a prodrug. uni-regensburg.de The acetylation of Dithranol demonstrates a key chemical strategy to modify a molecule's properties—in this case, improving its stability while allowing for controlled release of the active parent compound in a specific biological environment. uni-regensburg.denih.gov This concept of temporarily masking functional groups to enhance stability or alter solubility is a fundamental principle in synthetic and medicinal chemistry.

While the broader class of anthracene derivatives is highly significant in material science for applications in electronics and photonics, the specific contributions of this compound are less explored in this domain. researchgate.netresearchgate.net The intrinsic luminescent properties of the anthracene core suggest potential, but research has historically focused on its biochemical applications. researchgate.net The addition of three acetate groups alters the electronic and steric profile of the molecule, which would, in turn, influence its photophysical properties, such as fluorescence lifetime and quantum yield, as well as its solid-state packing. mdpi.comresearchgate.net These are critical parameters for material science applications, representing an area where the compound's potential is not yet fully characterized.

Overview of Contemporary Research Trajectories and Knowledge Gaps

Contemporary research directly focused on this compound remains specialized. The main trajectory continues to revolve around its role as a stable precursor to Dithranol. Studies have investigated its penetration and metabolism in skin layers to better understand its action as a prodrug. nih.gov

A significant knowledge gap exists regarding the material properties of this compound. There is a lack of comprehensive studies on its specific photophysical characteristics, such as its fluorescence spectrum, quantum yield, and potential for use in organic electronic devices. mdpi.comresearchgate.net The influence of the three bulky acetate groups on the π-π stacking interactions, which are crucial for charge transport in organic semiconductors, has not been thoroughly investigated.

Future research could, therefore, be directed towards characterizing these fundamental material science properties. Exploring its luminescence in different solvents and in the solid state could reveal novel applications. researchgate.netnih.gov Furthermore, developing more efficient and environmentally benign synthesis methods remains a persistent goal in organic chemistry, and applying modern catalytic approaches to the acetylation of Dithranol could be a valuable research avenue.

Structure

3D Structure

Properties

IUPAC Name |

(8,9-diacetyloxyanthracen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-11(21)24-16-8-4-6-14-10-15-7-5-9-17(25-12(2)22)19(15)20(18(14)16)26-13(3)23/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWOSICBVUXMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=CC3=C(C(=CC=C3)OC(=O)C)C(=C21)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167301 | |

| Record name | Anthralin triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16203-97-7 | |

| Record name | 1,8,9-Anthracenetriol, 1,8,9-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16203-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthralin triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016203977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8,9-triacetoxyanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHRANOL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JQ8U9U95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1,8,9-Triacetoxyanthracene

The synthesis of this compound is a multi-faceted process that begins with careful precursor selection and culminates in specific reduction and acetylation reactions to form the final molecule.

The primary precursor for the synthesis of this compound is dithranol, also known as anthralin (B1665566). wikipedia.orggoogle.com Dithranol's chemical structure is 1,8-dihydroxy-9(10H)-anthracenone. This compound exists in tautomeric equilibrium with its enol form, 1,8,9-trihydroxyanthracene (B1221193), although the keto form is stabilized by hydrogen bonding and predominates. google.comsphinxsai.com The synthesis strategy revolves around the esterification of the three hydroxyl groups of this precursor to yield the triacetate derivative. google.com

The synthesis of the dithranol precursor itself often starts from more oxidized and stable anthraquinone (B42736) compounds, such as 1,8-dihydroxyanthraquinone. This requires a reduction step to form the anthrone (B1665570) core structure necessary for subsequent acetylation.

The conversion of dithranol to this compound is achieved through acetylation of its three hydroxyl groups. Various protocols have been developed to optimize this transformation. One effective laboratory-scale method involves the reaction of dithranol with acetic anhydride (B1165640), using anhydrous sodium acetate (B1210297) as a reagent. google.com In this procedure, dithranol is ground with the sodium acetate and the mixture is then heated, typically under reflux, with acetic anhydride to drive the esterification. google.com

For related anthraquinone structures, acetylation is often catalyzed by a strong acid. For example, the preparation of diacerein (B1670377) (1,8-diacetoxy-3-carboxyanthraquinone) can be accomplished by dissolving its precursor, 1,8-dihydroxyanthraquinone-3-carboxylic acid, in excess acetic anhydride with sulfuric acid acting as a catalyst. google.com This highlights a common strategy for acetylating hydroxyl groups on an anthracene (B1667546) or anthraquinone framework.

Table 1: Acetylation Reaction Parameters

| Parameter | Method 1 | Method 2 (Analogous) |

|---|---|---|

| Precursor | Dithranol | 1,8-dihydroxyanthraquinone-3-carboxylic acid |

| Acetylation Agent | Acetic Anhydride | Acetic Anhydride |

| Catalyst/Reagent | Anhydrous Sodium Acetate | Sulfuric Acid |

| Condition | Reflux | Not specified |

| Product | this compound | Diacerein |

The formation of the anthracene or, more specifically, the anthrone core of the precursor dithranol, often begins with the corresponding anthraquinone. beilstein-journals.org The reduction of the stable 9,10-dione system of anthraquinones is a key step. Several reducing agents are effective for this transformation. A common one-step method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alkaline medium, which has been shown to produce anthracenes from bromoanthraquinones in excellent yields. beilstein-journals.org Another established method is reduction with zinc powder in the presence of either pyridine (B92270) or sodium hydroxide. beilstein-journals.org These methods effectively convert the quinone moiety into the reduced form required for the dithranol structure.

Chemical Reactivity and Functional Group Transformations

This compound exhibits reactivity centered on its acetate ester groups and the anthracene core, primarily through hydrolysis and oxidation.

This compound is susceptible to hydrolysis, a reaction that cleaves its ester bonds. It is widely considered to be a pro-drug of dithranol, meaning its activity is predicated on its chemical transformation after application. google.comcore.ac.uk It is theorized that esterase enzymes present in the skin catalyze the hydrolysis of the triacetate, releasing the active dithranol molecule and acetic acid. google.com

In vitro studies using human serum have confirmed that this compound undergoes both hydrolytic and oxidative degradation. core.ac.uk However, the hydrolysis may not be straightforward. One study investigating the compound under non-enzymatic conditions did not observe the formation of dithranol from its triacetate or diacetate forms, suggesting the pathway can be complex. core.ac.uk Complete hydrolysis results in the formation of dithranol and three molecules of acetic acid.

The anthracene core of this compound is prone to oxidation. This process is closely linked to the reactivity of its parent compound, dithranol, whose therapeutic and irritant properties are attributed to its redox activity and the generation of reactive oxygen species. ijdvl.comnih.gov

While this compound itself can be recovered largely unchanged after certain applications, its degradation products point to oxidative pathways. core.ac.uk For instance, the related dithranol diacetate has been shown to metabolize into oxidative products including chrysazin diacetate (1,8-diacetoxyanthraquinone) and a dimer, 1,8,1',8'-tetraacetoxy-10,10'-bisanthrone. core.ac.uk This indicates that after initial hydrolysis to a di- or mono-acetate form, the molecule can be oxidized at the central ring. The primary oxidation products of the parent dithranol are 1,8-dihydroxyanthraquinone (also known as danthron (B1669808) or chrysazin) and various dimers. ijdvl.compeerj.com

Table 2: Key Compounds in Reactivity Pathways

| Initial Compound | Transformation | Key Products |

|---|---|---|

| This compound | Hydrolysis | Dithranol, Acetic Acid |

| Dithranol Diacetate (related) | Oxidation | Chrysazin Diacetate, 1,8,1',8'-Tetraacetoxy-10,10'-bisanthrone |

| Dithranol (parent compound) | Oxidation | 1,8-Dihydroxyanthraquinone (Danthron), Dithranol Dimer |

Regioselective and Stereoselective Syntheses of Derivatives

The synthesis of this compound derivatives often starts from its parent compound, 1,8-dihydroxy-9(10H)-anthracenone, also known as dithranol or anthralin. The reactivity of the C-10 methylene (B1212753) group in dithranol is a key factor influencing the regioselectivity of synthetic transformations. nih.gov While the 1- and 8-hydroxyl groups can be esterified, the C-10 position is also highly susceptible to substitution.

Research into dithranol analogues has led to various synthetic strategies, primarily targeting the C-10 position to modulate the compound's properties. nih.gov Acylation under weakly basic conditions, for instance, has been shown to occur regioselectively at the C-10 position via the formation of a carbanion. scispace.com This approach has been utilized to prepare a range of 10-substituted derivatives.

One specific example of a derivative's synthesis is the preparation of 10-(2-thienyl)-1,8,9-triacetoxy anthracene. This process involves the acetylation of 10-(2-thienyl)-1,8-dihydroxy anthrone using acetic anhydride in the presence of pyridine. The reaction is stirred for several hours at an elevated temperature to yield the triacetylated product. prepchem.com

The table below summarizes a synthetic approach for a derivative of this compound.

| Product | Starting Material | Reagents | Conditions | Reference |

| 10-(2-thienyl)-1,8,9-triacetoxy anthracene | 10-(2-thienyl)-1,8-dihydroxy anthrone | Acetic anhydride, Pyridine | Stirred for 3 hours at 80°C | prepchem.com |

While regioselective syntheses targeting the C-10 position are established, information on stereoselective syntheses of this compound derivatives is not extensively documented in the reviewed literature. The focus has been predominantly on achieving regioselectivity to create specific substitution patterns on the anthracene core. scispace.combeilstein-journals.org

Purification and Isolation Techniques for High-Purity Research Material

Achieving high purity of this compound and its derivatives is essential for their use in research, particularly in applications like mass spectrometry where it serves as a matrix. mdpi.com The purity of commercially available dithranol, the common precursor, has been noted to be variable, necessitating purification. medicaljournals.se

Standard laboratory techniques are employed for the purification and isolation of these compounds. Thin-layer chromatography (TLC) is a common method to assess the purity of both the starting materials and the final products. medicaljournals.se For the isolation of high-purity material, column chromatography, particularly using silica (B1680970) gel, is a frequently used technique. mdpi.com

In some synthetic procedures, crude products from one step may be used directly in the next, but a final purification of the desired compound is typically required. scispace.com Recrystallization is another fundamental technique that can be employed to purify crystalline solids like anthracene derivatives. For instance, in the synthesis of related diacetoxy derivatives, purification routes have been explored to obtain pure compounds. uea.ac.uk

The table below outlines common techniques used for the purification and purity assessment of this compound and related compounds.

| Technique | Purpose | Compound Class | Reference |

| Thin-Layer Chromatography (TLC) | Purity assessment | Dithranol | medicaljournals.se |

| Silica Gel Chromatography | Isolation and Purification | General | mdpi.com |

| Recrystallization | Purification | Anthracene derivatives | uea.ac.uk |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.

High-Resolution ¹H NMR Analyses for Structural Elucidation

High-resolution proton (¹H) NMR spectroscopy is fundamental for determining the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. mnstate.eduacdlabs.com For 1,8,9-triacetoxyanthracene, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons on the anthracene (B1667546) core and the methyl protons of the three acetate (B1210297) groups.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the acetoxy groups and the inherent aromatic ring currents, typically appearing in the downfield region of the spectrum. researchgate.net The integration of these signals would confirm the number of protons on the anthracene skeleton. The methyl protons of the acetate groups would appear as sharp singlet peaks in the upfield region, and their integration would correspond to the nine protons of the three CH₃ groups. researchgate.net A complete analysis, including the precise chemical shifts and coupling constants (J-values) between adjacent aromatic protons, would allow for the unambiguous assignment of each proton in the structure. nih.gov

While a comprehensive, publicly available high-resolution ¹H NMR spectrum with full assignment for this compound is not readily found in the surveyed literature, a patent document mentions a proton NMR signal at 12.28 ppm (singlet, 2H) for a related anthralin (B1665566) derivative, which underscores the downfield shift of certain protons in such systems. researchgate.net

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| [Expected Aromatic Region] | [Expected Multiplets] | [Expected 6H] | Aromatic Protons |

| [Expected Acetate Region] | Singlet | 9H | 3 x OCOCH₃ |

Note: This table is a hypothetical representation as detailed experimental data is not available in the provided search results.

¹³C NMR and 2D NMR Techniques for Carbon Framework and Connectivity Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. libretexts.org Each unique carbon atom in this compound would give a distinct signal, allowing for the identification of the aromatic carbons and the carbonyl and methyl carbons of the acetate groups. ajol.info The chemical shifts of the carbonyl carbons are characteristically found in the highly deshielded region of the spectrum.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the complete connectivity of the molecule. creative-biostructure.comemerypharma.com

COSY experiments would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings. researchgate.neteuropa.eu

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C NMR data. chemicalbook.comnih.gov

Although no specific 2D NMR data for this compound were found, the application of these techniques to similar complex molecules is well-documented and would be essential for a complete structural assignment. umich.edupreprints.orgresearchgate.net

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| [Expected Carbonyl Region] | 3 x C =O |

| [Expected Aromatic Region] | Aromatic Carbons |

| [Expected Methyl Region] | 3 x OCOC H₃ |

Note: This table is a hypothetical representation as detailed experimental data is not available in the provided search results.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form, including both crystalline and amorphous states. spectroscopyonline.com This method is particularly useful for compounds that are insoluble or for investigating polymorphism. ssNMR experiments can provide information on the local environment and conformation of molecules in the solid state, which can differ from that in solution. For anthracene derivatives, ssNMR could be used to study the packing of the molecules in a crystal lattice and to characterize different solid forms.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. nih.gov The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the acetate groups, typically found in the region of 1735-1750 cm⁻¹. spectroscopyonline.com Other characteristic bands would include C-O stretching vibrations and the aromatic C-H and C=C stretching and bending vibrations. europa.eu The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands that is unique to the molecule. rsc.org

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1750-1735 | C=O Stretch | Ester (Acetate) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-O Stretch | Ester (Acetate) |

| ~900-675 | C-H Bend | Aromatic (out-of-plane) |

Note: This table represents expected values based on general knowledge of functional group absorptions.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For polycyclic aromatic hydrocarbons (PAHs) like anthracene, the Raman spectra typically show strong bands corresponding to the ring breathing modes and other skeletal vibrations of the aromatic system. researchgate.netacs.org The presence of the acetate groups would also give rise to specific Raman signals. A detailed Raman study could provide further insights into the vibrational modes of the molecule and could be used to characterize different polymorphic forms. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Molecular Weight Confirmation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large and fragile molecules. mdpi.comannexpublishers.com In this method, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. annexpublishers.com This technique has been successfully employed for the analysis of this compound. rsc.org The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]+, or adducts such as [M+Na]+ or [M+K]+, thereby confirming the molecular weight of the compound. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, with lighter ions reaching the detector faster than heavier ones. chromatographyonline.com

Table 1: MALDI-TOF MS Data for this compound and Related Compounds

| Compound | Matrix | Observed Ions | Reference |

| This compound | 2,5-dihydroxybenzoic acid (DHB) with NaI | Data not explicitly detailed, but used as a matrix component in a study. | rsc.org |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis to elucidate the structure of a compound by analyzing its fragmentation patterns. chromatographyonline.comwikipedia.orgyoutube.com In a typical MS/MS experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. youtube.com This process provides detailed information about the connectivity of atoms within the molecule.

While specific MS/MS fragmentation data for this compound is not available in the provided results, a general fragmentation pathway can be predicted based on its structure. The molecule would likely undergo sequential loss of the three acetyl groups (CH₃CO) as neutral ketene (B1206846) (CH₂=C=O) molecules or acetic acid (CH₃COOH). This would result in a series of fragment ions corresponding to the loss of 42 or 60 mass units at each step. The fragmentation pattern would help to confirm the presence and location of the three acetoxy substituents on the anthracene core.

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between different electronic energy levels. These techniques provide information about the electronic structure and photophysical properties of a compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. youtube.com The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the anthracene core. The extended π-system of the anthracene ring results in strong absorption bands in the UV region. The acetoxy substituents can cause a slight shift in the position and intensity of these bands compared to unsubstituted anthracene. While specific UV-Vis data for this compound is not explicitly detailed, a study on anthralin and its acetyl esters indicates that the UV spectra of these compounds show similar effects. core.ac.uk

Table 2: General UV-Vis Absorption Characteristics of Anthracene Derivatives

| Compound Type | Typical λmax Range (nm) | Type of Transition |

| Anthracene Derivatives | 250 - 400 | π → π* |

Note: This table provides a general overview. The exact λmax values for this compound would need to be experimentally determined.

Fluorescence and Luminescence Spectroscopic Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. nih.gov Many aromatic compounds, including anthracene derivatives, are known to be fluorescent. After absorption of a photon, the molecule can return to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.

Studies on anthralin and its acetylated derivatives, including this compound, have utilized fluorescence spectroscopy. core.ac.uk It has been noted that anthralin solutions can exhibit fluorescence, and the intensity and characteristics of this fluorescence can be influenced by factors such as the solvent and the presence of other species. core.ac.uk For instance, the fluorescence spectra of anthralin in DMF and methanol (B129727) show identical maxima at 465 nm, although the intensity is much lower in methanol. core.ac.uk The fluorescence properties of this compound are likely to be related to the electronic structure of the anthracene core and can be modulated by the acetoxy groups.

Specialized Spectroscopic Techniques

Specialized spectroscopic techniques are indispensable for a comprehensive understanding of the structural and electronic properties of complex organic molecules like this compound. These advanced methods probe molecular characteristics that are inaccessible by more routine spectroscopic tools.

Synchrotron Radiation Linear Dichroism (SRLD) Spectroscopy on Related Anthracene Compounds

Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy is a powerful technique for determining the polarization of electronic transitions within a molecule. ruc.dk The method involves aligning molecules of interest in a stretched polymer matrix, typically polyethylene, and measuring their differential absorption of linearly polarized light. ruc.dk The use of a synchrotron light source provides a high-flux, highly collimated beam that extends the accessible spectral range into the vacuum ultraviolet (VUV) region, often as far as 170 nm. researchgate.netpeerj.commq.edu.au This allows for the characterization of numerous high-energy electronic transitions that are beyond the reach of conventional spectrophotometers. peerj.com

While specific SRLD data for this compound is not prominently available, analysis of structurally similar compounds provides a clear indication of the expected results. A pertinent example is anthralin (1,8-dihydroxyanthrone), a tautomer of anthracene-1,8,9-triol, from which this compound is derived. An SRLD study of anthralin, with molecular samples partially aligned in stretched polyethylene, covered a spectral range from 23,000 to 58,000 cm⁻¹ (430–170 nm). peerj.com

The investigation successfully resolved overlapping absorption bands into their constituent components, polarized along the long (y) or short (z) molecular axes. peerj.com These experimental findings were strongly supported by time-dependent density functional theory (TD-DFT) calculations, enabling the definitive assignment of approximately a dozen distinct electronic transitions. peerj.com The application of SRLD to this compound would similarly be expected to elucidate the energies, symmetries, and transition moment directions of its π→π* electronic transitions.

| Band Label | Energy (cm⁻¹) | Energy (nm) | Polarization | Assigned State (TD-DFT) |

|---|---|---|---|---|

| C | 34,600 | 289 | Long-axis (y) | 2¹B₂ |

| D | 37,600 | 266 | Mixed | 3¹A₁ |

| E | 39,200 | 255 | Mixed | 3¹B₂ |

| F | 42,900 | 233 | Short-axis (z) | 5¹A₁ |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a technique exclusively used for the analysis of chiral molecules. The this compound molecule itself is achiral and therefore does not produce a CD signal. However, CD spectroscopy becomes highly relevant in two scenarios: when chiral derivatives of the compound are synthesized, or when the achiral molecule is placed in a chiral environment.

The formation of chiral derivatives of anthracene is well-documented. For instance, the photocyclodimerization of asymmetrically substituted anthracenes can yield chiral head-to-tail (HT) and head-to-head (HH) cyclodimers, whose absolute configurations can be determined by comparing experimental CD spectra with quantum chemical calculations. acs.org Similarly, the synthesis of chiral epoxides, such as 7,12-dimethylbenz[a]anthracene (B13559) 5,6-epoxide, allows for the resolution of enantiomers whose absolute stereochemistry can be assigned using CD spectroscopy. nih.gov

Furthermore, an induced CD spectrum can be observed when an achiral anthracene derivative is hosted within a chiral environment. Studies have shown that when various achiral 9-substituted anthracene derivatives are complexed with γ-cyclodextrin (a chiral host molecule), they exhibit distinct CD signals, known as Cotton effects, in the absorption region of the anthracene chromophore. rsc.orgrsc.org This induced chirality arises from the fixed, twisted conformation of the guest molecule within the chiral cavity of the host. rsc.orgrsc.org For several 9-substituted anthracenes, a positive first Cotton effect and a negative second Cotton effect were observed, indicating a specific right-handed twist within the γ-cyclodextrin cavity. rsc.org This approach could be used to study the conformational preferences of this compound in a chiral-binding pocket.

| Compound | First Cotton Effect (approx. nm) | Sign | Second Cotton Effect (approx. nm) | Sign |

|---|---|---|---|---|

| 9AnGlyEt/γ-CD | 404 | Positive | 390 | Negative |

| 9AnB/γ-CD | 404 | Positive | 390 | Negative |

| 9AnPh/γ-CD | 404 | Positive | 390 | Negative |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. ub.eduexcillum.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. oxcryo.com The pattern provides detailed information on electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. oxcryo.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₀Cl₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1691(4) |

| b (Å) | 12.7203(7) |

| c (Å) | 14.0049(7) |

| α (°) | 90 |

| β (°) | 98.783(4) |

| γ (°) | 90 |

| Volume (ų) | 1438.21(13) |

| Z (molecules/unit cell) | 4 |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to analyze reaction mechanisms, estimate reaction pathways, and predict unknown reactions, providing insights that can guide experimental investigations. rsc.orgnih.gov These methods are foundational for understanding the electronic nature of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. aps.org It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cecam.orgesqc.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, a quantity that is more manageable than the complex many-electron wavefunction. esqc.org Practical implementations of DFT rely on approximations for the exchange-correlation (xc) functional, which accounts for the quantum mechanical effects of exchange and correlation. aps.org These are often categorized in a hierarchy known as Jacob's ladder, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and more complex meta-GGAs. aps.org

The electronic properties and reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For 1,8,9-Triacetoxyanthracene, DFT calculations would reveal the distribution of electron density across the anthracene (B1667546) core and the three acetoxy substituents. While specific DFT studies on this compound are not extensively documented in peer-reviewed literature, research on the closely related precursor, 1,8-dihydroxy-9-anthrone, demonstrates the utility of DFT. mdpi.com Such studies analyze tautomeric equilibria, the influence of intramolecular hydrogen bonds, and the effect of substituents on the geometry and electronic character of the tricyclic system. mdpi.comumw.edu.pl For this compound, DFT would similarly predict the most stable conformation of the acetoxy groups and calculate key reactivity indices.

Illustrative Quantum Chemical Parameters from a Hypothetical DFT Calculation

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To investigate electronically excited states, DFT is extended to the time-domain, resulting in Time-Dependent Density Functional Theory (TD-DFT). researchgate.net TD-DFT has become a standard method for calculating the properties of molecules in their excited states, which are accessed upon absorption of light. rsc.org It is widely used to simulate optical absorption and emission spectra, providing a direct link between theoretical calculations and experimental measurements. researchgate.netrsc.org

For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would yield the vertical excitation energies, corresponding to electronic transitions from the ground state to various excited states, and the oscillator strengths, which determine the intensity of the absorption peaks. Studies on other complex quadrupolar molecules based on the anthracene core have successfully used TD-DFT to understand how electronic excitation is distributed across the molecule and how this is influenced by molecular structure and solvent polarity. nih.gov Such an analysis for this compound would clarify the nature of its electronic transitions, identifying them as π-π* transitions localized on the anthracene moiety or as charge-transfer transitions involving the acetoxy groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of the system. mpg.de

Conformational Analysis and Molecular Flexibility Studies

MD simulations are a powerful tool for assessing the mobility and flexibility of different regions within a molecule. nih.gov While quantum chemical calculations can identify minimum energy structures, MD simulations explore the broader conformational landscape at a given temperature, revealing how the molecule flexes and changes shape over time.

In the case of this compound, the key areas of flexibility are the three acetoxy groups attached to the rigid anthracene backbone. MD simulations would be used to study the rotational dynamics around the C-O and O-C=O bonds of the ester groups. This analysis would determine the preferred orientations of the acetoxy groups relative to the anthracene plane and the energy barriers for their rotation, which are crucial for understanding steric hindrance and how the molecule interacts with its environment.

Intermolecular Interaction Modeling

MD simulations excel at modeling the interactions between multiple molecules. nih.gov This is critical for understanding the behavior of a compound in a condensed phase, such as in solution or in a crystal. The simulations can model solute-solvent interactions, which govern solubility, and solute-solute interactions, which can lead to aggregation or crystallization.

For this compound, MD simulations could model its behavior in various solvents. By simulating a single molecule of this compound surrounded by solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can calculate the solvation free energy and analyze the structure of the solvent shell around the molecule. This provides insight into its solubility and how intermolecular forces, such as van der Waals forces and dipole-dipole interactions, dictate its behavior in a liquid environment. mdpi.com

Structure-Activity Relationship (SAR) Modeling (focusing on chemical mechanisms and reactivity)

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and materials science that aims to link the chemical structure of a compound to its activity or reactivity. researchgate.netnih.gov The underlying principle is that the molecule's properties are a direct function of its structural features. By systematically modifying a chemical structure and observing the resulting changes in a specific endpoint (e.g., reaction rate, binding affinity), a predictive model can be built. chemrxiv.org

For this compound, an SAR study focused on chemical reactivity might investigate the hydrolysis of the three ester groups. The anthracene core could be systematically modified with electron-donating or electron-withdrawing groups at other positions, or the acetyl groups could be replaced with other acyl groups of varying size and electronic character. The rate of hydrolysis for each analogue would then be measured experimentally.

Computational methods can play a significant role in SAR by calculating descriptors that quantify the electronic and steric properties of each analogue. These descriptors (e.g., atomic charges, HOMO/LUMO energies, molecular shape) can then be correlated with the observed reactivity to build a quantitative structure-activity relationship (QSAR) model. ajchem-a.com Such a model would provide a deeper understanding of the reaction mechanism, for instance, by revealing whether the rate-determining step is more sensitive to electronic effects at the carbonyl carbon or steric hindrance around the ester linkage.

Illustrative SAR Table for Hypothetical Analogues of this compound

Reaction Mechanism Elucidation via Computational Approaches

While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on its parent compound, anthralin (B1665566) (1,8-dihydroxy-9-anthrone), offers a foundational understanding. This compound is considered a prodrug, which is hydrolyzed to form anthralin. researchgate.net Therefore, understanding the reaction mechanisms of anthralin is crucial.

Computational studies have been instrumental in elucidating the tautomeric equilibrium of anthralin, a key aspect of its reactivity. The keto-enol tautomerism in anthralin and its derivatives has been a primary focus of DFT calculations. researchgate.netumw.edu.plmdpi.com These studies have consistently shown that the keto tautomer of anthralin is significantly more stable than the enol form. nih.gov A semiempirical computational investigation using the Austin Model 1 (AM1) method calculated the keto tautomer to be 9.5 kcal/mol more stable than the enol form. nih.gov This stability is attributed to strong electrostatic forces between the hydroxyl hydrogens and the keto oxygen, which override the increased aromatic stabilization of the enol form. nih.gov

More advanced calculations using the CBS-QB3 method have further refined the understanding of this equilibrium. For the unsubstituted anthrone (B1665570)/anthrol system, the enthalpy of tautomerization (ΔtH) is 3.8 kcal mol–1. acs.org However, for anthralin (1,8-dihydroxy-9-anthrone), the presence of two intramolecular hydrogen bonds in the keto form significantly shifts the equilibrium further towards the enone, with a calculated ΔtH of 12.7 kcal mol–1, corresponding to an extremely low enol/enone ratio of 10^–10. acs.org

The reaction mechanism of anthralin with molecular oxygen has also been investigated using a combination of experimental and computational methods. These studies suggest that the chemical environment plays a crucial role in promoting the reaction. nsf.govresearchgate.net The process is thought to involve the tautomerization of the ground state keto-isomer to an enol, followed by ionization to form a substrate-enolate. nsf.govresearchgate.net This ion-pair is then primed for spontaneous electron transfer to molecular oxygen. nsf.govresearchgate.net

The acetylation of the hydroxyl groups in this compound would prevent the formation of the intramolecular hydrogen bonds that stabilize the keto form of anthralin. This would likely alter the tautomeric equilibrium and, consequently, the reactivity of the molecule. Computational studies would be invaluable in quantifying these effects and elucidating the precise mechanism of action of the triacetylated derivative.

In Silico Prediction of Chemical Properties and Reactivity Profiles

For instance, a computational study on a novel dithranol-salicylic acid prodrug included in silico ADME modeling to investigate its biological and pharmacokinetic activities. mdpi.comresearchgate.net Such studies typically predict properties like:

Physicochemical Properties: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are crucial for predicting a compound's solubility and permeability.

Pharmacokinetic Properties (ADME):

Absorption: Human intestinal absorption, cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Renal clearance.

Toxicity: Predictions of potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and others. uniroma1.it

The reactivity profile of this compound can also be inferred from computational studies on anthralin. The redox properties of anthralin have been a subject of quantum chemical calculations. acs.orgresearchgate.net One-electron reduction of anthralin significantly enhances its ability to act as a hydrogen atom donor. acs.orgresearchgate.net The anthralyl radical is found to be highly reactive towards oxygen. acs.orgresearchgate.net The acetylation in this compound would modulate these redox properties, and in silico calculations could predict the resulting changes in its reactivity profile.

The table below summarizes the types of computational data that are typically generated in such studies, using anthralin and its derivatives as an example.

| Computational Method | Predicted Property | Compound(s) Studied | Key Findings |

| AM1 Semiempirical | Keto-enol tautomerism | Anthralin | The keto tautomer is 9.5 kcal/mol more stable than the enol form. nih.gov |

| DFT (CBS-QB3) | Enthalpy of tautomerization | Anthralin | ΔtH is 12.7 kcal mol–1, indicating a strong preference for the keto form. acs.org |

| DFT | Redox reactions | Anthralin | One-electron reduction enhances its reactivity as a hydrogen atom donor. acs.orgresearchgate.net |

| DFT and TD-DFT | Electronic structure and UV-Vis spectra | Anthralin | Provides detailed assignment of electronic transitions. peerj.comresearchgate.netruc.dk |

| In Silico ADME Modeling | Pharmacokinetic properties | Dithranol-salicylic acid prodrug | Predicts absorption, distribution, metabolism, and excretion profiles. mdpi.comresearchgate.net |

Mechanistic Investigations and Molecular Interactions in Vitro

In Vitro Biomolecular Interactions

1,8,9-Triacetoxyanthracene, also known as dithranol triacetate, has been evaluated for its inhibitory effects on several enzymes in vitro. Its activity is often compared to its parent compound, dithranol.

Studies have identified this compound as a moderate inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes. scispace.comwikipedia.orgdrugbank.com In comparative studies with a series of novel 1,8-dihydroxy-9(10H)-anthracenone derivatives, its inhibitory capacity was found to be less potent than other specifically designed analogs. scispace.com

The compound and its diacetate counterpart have also been shown to inhibit glucose-6-phosphate-dehydrogenase (G-6-PDH). core.ac.ukcore.ac.uk However, dithranol demonstrates a more potent inhibitory effect on G-6-PDH activity in human skin homogenates compared to this compound. nih.gov The inhibition of G-6-PDH by both dithranol and its triacetate has been characterized as an irreversible process. core.ac.uk Furthermore, research on the influence of these compounds on DNA synthesis has shown that this compound inhibits the incorporation of thymidine (B127349) into epidermal DNA, although to a slightly lesser extent than dithranol at comparable concentrations. core.ac.uk

Table 1: In Vitro Enzyme Inhibition by this compound

| Enzyme | Observed Effect | Comparative Potency | Source |

|---|---|---|---|

| 5-Lipoxygenase (5-LO) | Inhibition | Moderate inhibitor | scispace.com |

| Glucose-6-Phosphate-Dehydrogenase (G-6-PDH) | Irreversible Inhibition | Less potent than Dithranol | core.ac.ukcore.ac.uknih.gov |

| DNA Polymerase (inferred) | Inhibition of thymidine incorporation into DNA | Slightly weaker, dose-dependent inhibition compared to Dithranol | core.ac.uk |

Specific studies detailing the direct binding and association of this compound with non-enzymatic proteins are not extensively covered in the reviewed literature. However, its interaction with enzymes like 5-lipoxygenase and G-6-PDH constitutes a form of protein binding. scispace.comcore.ac.ukcore.ac.uk The lipophilicity of the molecule, indicated by its partition coefficient, influences its interaction with biological macromolecules and environments. The partition coefficient (n-octanol/water) for this compound was determined to be approximately 72, which is lower than that of 1,8-diacetoxy-9-anthrone (196) and dithranol (approximately 1000), suggesting it is the most hydrophilic of the three. core.ac.uk This property governs its distribution and potential for interaction within complex biological systems.

The redox properties of this compound are linked to its biological activity and that of its parent compound, dithranol. Dithranol itself is known to generate hydroxyl radicals (·OH) under aerobic conditions, a process that can be catalyzed by iron ions and inhibited by radical scavengers and antioxidants. nih.govresearchgate.net

Investigations into a series of anthralin (B1665566) analogs, which included this compound, explored their redox properties, such as the capacity to generate hydroxyl radicals and to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). scispace.com The study noted that while some potent 5-LO inhibitors were also strong generators of hydroxyl radicals and effective reducers of DPPH, other derivatives maintained their enzyme inhibitory activity without significant redox activity in these specific assays. scispace.com This suggests that the 5-LO inhibitory action of this class of compounds is not solely dependent on a generalized pro-oxidant or antioxidant mechanism. scispace.com The ability of antioxidants to scavenge free radicals like DPPH is a standard measure of their potential to mitigate oxidative stress. nih.gov

In Vitro Membrane Interaction Studies

The interaction of this compound with biological membranes has been evaluated, particularly concerning the inhibition of lipid peroxidation. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can be initiated by reactive oxygen species and lead to cellular damage. diva-portal.org

In a study of anthralin analogs, the inhibitory effect on lipid peroxidation in model membranes (bovine brain phospholipid liposomes) was assessed. scispace.com While specific quantitative data for this compound was not singled out in the abstract, the study found that certain analogs were significantly more efficient in inhibiting lipid peroxidation than the parent compound, anthralin. scispace.com This indicates that modifications to the anthralin structure, such as acetylation, can modulate its interaction with and protective effects on lipid membranes against oxidative damage. The capacity of a compound to inhibit lipid peroxidation is a key indicator of its antioxidant activity at the membrane level. uj.edu.plrjhs.org

Cellular Uptake and Intracellular Distribution Mechanisms in Model Cell Systems (in vitro)

Studies on the penetration of this compound into skin layers reveal distinct kinetic properties compared to dithranol. Using tritium-labeled compounds, investigations showed that this compound penetrates the epidermis and dermis in substantially lower amounts than dithranol. nih.gov The two compounds exhibited fundamentally different penetration kinetics, suggesting they behave as independent substances at the skin barrier. nih.gov

The question of whether this compound acts as a prodrug for dithranol has been a subject of investigation. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. researchgate.netdntb.gov.ua While some studies suggest it has prodrug characteristics due to hydrolysis by skin enzymes, nih.govuni-regensburg.de others dispute this. For instance, one study found that the antiproliferative activity of this compound in HaCaT keratinocytes did not rely on its degradation to a "minimum structure" compound like dithranol, arguing against a prodrug character in that context. core.ac.uk This suggests its cellular effects may be attributable to the intact molecule.

Metabolization Pathways in Isolated Biological Matrices

In vitro experiments using isolated biological matrices have demonstrated that this compound is subject to metabolic degradation. Studies with human serum have shown that the molecule undergoes both hydrolytic and oxidative degradation. core.ac.uk

More specifically, in vitro studies have identified that arylesterases present in or on the skin are capable of hydrolyzing this compound. nih.govuni-regensburg.de This enzymatic action cleaves the acetate (B1210297) groups, releasing free dithranol. nih.govuni-regensburg.de This hydrolysis is a key step in its metabolism, supporting the view that it can function as a prodrug that delivers dithranol to target tissues. nih.gov Investigations in rats using molecules labeled with tritium (B154650) (³H) in the anthracene (B1667546) nucleus and carbon-14 (B1195169) (¹⁴C) in the acetoxy groups confirmed that after administration, large amounts of the compound are enzymatically cleaved into acetate and dithranol. nih.govuni-regensburg.de Subsequent metabolites identified in urine included 1,8-diacetoxy-9-anthrone, 1-acetoxy-8-hydroxy-9-anthrone, and 1,8-dihydroxy-9,10-anthraquinone and its diacetate. nih.govuni-regensburg.de

Table 2: Identified Metabolites of this compound in Biological Matrices

| Metabolite | Precursor Reaction | Source |

|---|---|---|

| Dithranol | Enzymatic hydrolysis (cleavage of acetate groups) | nih.govuni-regensburg.de |

| Acetate | Enzymatic hydrolysis (cleavage from parent molecule) | nih.govuni-regensburg.de |

| 1,8-Diacetoxy-9-anthrone | Hydrolysis and/or subsequent metabolism | nih.govuni-regensburg.de |

| 1-Acetoxy-8-hydroxy-9-anthrone | Hydrolysis and/or subsequent metabolism | nih.govuni-regensburg.de |

| 1,8-Dihydroxy-9,10-anthraquinone (Danthron) | Oxidation of Dithranol | nih.govuni-regensburg.de |

| 1,8-Diacetoxy-9,10-anthraquinone | Acetylation of Danthron (B1669808) | nih.govuni-regensburg.de |

Photochemical and Photophysical Studies

Excited State Dynamics and Energy Relaxation Pathways

Upon absorption of a photon, a 1,8,9-triacetoxyanthracene molecule is elevated to an electronically excited singlet state (S₁). The subsequent relaxation to the ground state (S₀) can occur through several competing pathways. These include radiative decay via fluorescence and non-radiative decay pathways such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state (T₁). msu.eduevidentscientific.com From the triplet state, the molecule can return to the ground state via phosphorescence or further non-radiative decay.

While specific studies detailing the excited state dynamics and energy relaxation pathways for this compound are not extensively available in the reviewed literature, the behavior of the parent compound, dithranol (1,8,9-trihydroxyanthracene), offers significant insights. For dithranol, an anthrone-anthracene equilibrium exists, and photoexcitation can lead to photoionization, forming the C-9 anion of the 1,8,9-anthracenetriol tautomer. core.ac.uk This suggests that the excited state dynamics of the triacetate derivative are likely complex, involving potential structural rearrangements or electronic redistributions beyond simple decay processes. The rate of these processes dictates the fluorescence lifetime and quantum yield. uni-leipzig.de The efficiency of intersystem crossing is a critical parameter, as the resulting triplet state is often the key intermediate in photoreactions and photosensitization processes. msu.edu

Light-Induced Chemical Transformations and Photoreactions

The absorption of light can furnish a molecule with the necessary energy to undergo chemical reactions that are not accessible in the ground state. msu.edu For this compound, also known as dithranol triacetate, light-induced transformations are plausible, particularly given the known photochemistry of its parent compound, dithranol. kisti.re.krscience-softcon.de

Research on anthralin (B1665566) (dithranol) indicates that upon exposure to light, it can undergo photoionization to generate an anthracenetriol tautomer. core.ac.uk This process is initiated from the ground state equilibrium. The formation of this species is supported by changes in ultraviolet-visible (UV-Vis) spectra upon irradiation. core.ac.uk While the acetyl groups in this compound enhance its stability compared to dithranol, the fundamental anthracene (B1667546) chromophore remains photoreactive. nih.gov General photoreactions of anthracene derivatives include photodimerization, a [4+4] cycloaddition reaction. However, the bulky substituents at the 1, 8, and 9 positions of this compound would likely impose significant steric hindrance, potentially impeding this type of intermolecular reaction.

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence quantum yield (Φ) and lifetime (τ) are key photophysical parameters that quantify the efficiency and timescale of the fluorescence process, respectively. wikipedia.orgresearchgate.net The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. evidentscientific.comwikipedia.org

To illustrate typical values for related compounds, the following interactive table presents data for anthracene and some of its derivatives.

Photo-oxidation and Photo-reduction Processes

Photo-oxidation and photo-reduction reactions involve the transfer of electrons to or from the excited-state molecule. The anthracene nucleus is known to be susceptible to photo-oxidation, often involving singlet oxygen. Dithranol, the parent of this compound, is a potent reducing agent and is readily oxidized. chemicalbook.com Its therapeutic action in psoriasis is linked to its ability to generate reactive oxygen species (ROS). The triacetate form is a more stable prodrug, designed to be less prone to oxidation before it reaches its target site. nih.gov

Upon photoexcitation, this compound could potentially participate in two main types of photo-oxidation pathways. In a Type I reaction, the excited sensitizer (B1316253) reacts directly with a substrate (like a biological molecule) via electron or hydrogen atom transfer, producing radical ions. In a Type II reaction, the excited triplet state of the sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov This singlet oxygen can then oxidize nearby substrates. Given the known photoactivity of the anthracene core, it is plausible that this compound can initiate such processes, though specific studies quantifying these pathways are lacking.

Potential as Photosensitizers or Photoinitiators in Chemical Systems

A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a photochemical process in the second molecule. nih.govmdpi.com A photoinitiator is a compound that, upon light absorption, generates reactive species (radicals or cations) that initiate polymerization. nih.gov

The dermatological use of dithranol, and by extension its more stable triacetate prodrug, is fundamentally a photosensitized process where the drug, activated by ambient light, is thought to influence cellular processes. kisti.re.kr This points to the inherent capability of the 1,8,9-tri(acet)oxyanthracene structure to act as a photosensitizer. The mechanism likely involves the generation of reactive oxygen species that mediate its therapeutic effect. nih.gov

While its role in biological photosensitization is implied, the application of this compound as a photosensitizer or photoinitiator in broader chemical systems, such as organic synthesis or polymer chemistry, is not well-documented in the reviewed literature. For a compound to be an effective photoinitiator, it must efficiently generate radicals upon irradiation. nih.gov While the photochemistry of the parent compound suggests photo-induced processes can occur, its efficiency as a radical generator for polymerization compared to established photoinitiators has not been established. core.ac.uk

Degradation Pathways and Stability Studies

Hydrolytic Degradation Mechanisms and Kinetics

The primary route of hydrolytic degradation for 1,8,9-Triacetoxyanthracene involves the cleavage of its three ester bonds. This process is essentially a stepwise hydrolysis of the acetate (B1210297) groups, leading to a series of less acetylated intermediates and ultimately to the formation of 1,8,9-trihydroxyanthracene (B1221193) (Dithranol), which exists in equilibrium with its more stable tautomer, 1,8-dihydroxy-9-anthrone. mdpi.comaston.ac.uk

The mechanism can be catalyzed by both acids and bases. In biological systems, this hydrolysis is often facilitated by enzymes. scispace.com Serum albumins, for instance, exhibit pseudo-esterase activity, where the protein itself can catalyze the hydrolysis of ester substrates. rsc.orguea.ac.uk The process involves the formation of covalent bonds between the substrate and amino acid residues (like serine, lysine, tyrosine, and threonine) on the albumin molecule, followed by hydrolysis. rsc.org A classic two-step mechanism, conserved in serine hydrolases, involves a nucleophilic attack by a catalytic triad (B1167595) at the active site on the electrophilic ester, generating a carboxylic acid (acetic acid) and an alcohol (the hydroxylated anthracene (B1667546) derivative). scispace.com

Studies on the metabolism of this compound in serum show that hydrolytic reactions precede oxidation, indicating that the removal of acetate groups is a primary step in its breakdown. mdpi.com While specific kinetic data such as reaction rates and orders for the non-enzymatic hydrolysis of this compound are not extensively detailed in the available literature, the degradation is known to occur readily under physiological conditions.

Table 1: Intermediates in the Hydrolytic Degradation of this compound

| Compound Name | Role in Pathway |

| 1,8-Diacetoxy-9-anthrone | Intermediate |

| 1-Hydroxy-8-acetoxy-9-anthrone | Intermediate |

| 1,8-Dihydroxy-9-anthrone (Anthralin) | Final Hydrolysis Product |

Note: This table is interactive. You can sort and filter the data.

Oxidative Degradation Pathways and Identification of Degradants

Following or concurrent with hydrolysis, the anthracene core of the molecule is susceptible to oxidation. The oxidation of polycyclic aromatic hydrocarbons (PAHs) is a common degradation pathway that can be initiated by chemical oxidants or biological systems. bohrium.comnih.gov For this compound, metabolic studies have identified key oxidative degradants. mdpi.com

The primary products formed during its metabolism include 1,8-dihydroxyanthraquinone and 1-hydroxy-8-acetoxy-anthraquinone. mdpi.com This indicates that oxidation occurs at the central anthracene ring, converting the hydroxylated anthrone (B1665570) structure into a more stable anthraquinone (B42736). The formation of quinones is a characteristic degradation pathway for anthracenes and other PAHs. nih.goveuropa.eu The oxidation can be facilitated by various reagents; for instance, lead tetraacetate is known to acetoxylate anthracene at the C-9 position, while other strong oxidants can form quinones. bohrium.com

Table 2: Identified Oxidative Degradants of this compound

| Degradant | Type of Product |

| 1,8-Dihydroxyanthraquinone | Oxidized Core |

| 1-Hydroxy-8-acetoxy-anthraquinone | Partially Hydrolyzed & Oxidized |

| 1,8,1',8'-Tetrahydroxy-dianthrone | Dimerization Product |

Source: mdpi.com. This table is interactive. You can sort and filter the data.

Photodegradation Studies and Photoproduct Formation

This compound, like other anthracene derivatives, is susceptible to photodegradation upon exposure to UV light. The anthracene chromophore can absorb light, leading to an excited state that can undergo various chemical reactions. aston.ac.ukmdpi.com Studies on related acetylated anthracenes show that the acetyl group can modify the photophysical properties, such as shifting the excitation and emission wavelengths. d-nb.info

The photodegradation process can involve photoionization, leading to the formation of reactive intermediates. aston.ac.uk The degradation of the parent compound, anthracene, is well-studied and often proceeds via photo-oxidation, especially in the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.netresearchgate.net The primary and most stable photoproduct of anthracene degradation is typically 9,10-anthraquinone. researchgate.net This transformation is believed to occur through the action of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, generated on the catalyst surface. researchgate.netuts.edu.au It is plausible that the photodegradation of this compound follows a similar pathway, where the anthracene core is oxidized to the corresponding anthraquinone structure after or during the hydrolysis of the acetate groups.

Enzymatic Degradation Mechanisms in Controlled In Vitro Environments

In controlled in vitro settings, this compound is readily metabolized, primarily through enzymatic hydrolysis. mdpi.com The enzymes responsible are broadly classified as esterases, which are abundant in biological systems, including blood serum. rsc.orgpjoes.com

In vitro models using human liver microsomes, which contain a variety of drug-metabolizing enzymes like cytochrome P450s (CYPs), are standard for studying the metabolism of foreign compounds (xenobiotics). d-nb.inforesearchgate.net These enzymes typically catalyze Phase I reactions (oxidation, reduction, hydrolysis). For this compound, the initial Phase I reaction is the hydrolysis of the ester linkages by esterases. mdpi.com Some esterases exhibit high activity specifically towards polyaromatic hydrocarbon esters. pjoes.com

Following hydrolysis, the resulting hydroxylated anthracene derivatives can undergo further Phase I oxidation reactions, catalyzed by CYP enzymes, to form quinones. europa.eu These metabolites can then potentially undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility for elimination. d-nb.info

Table 3: Enzymes and In Vitro Systems in Degradation Studies

| Enzyme/System | Role/Function | Relevant Phase |

| Serum Esterases | Hydrolysis of acetate groups | Phase I |

| Albumin (Pseudo-esterase) | Hydrolysis of acetate groups | Phase I |

| Cytochrome P450 (CYP) | Oxidation of the anthracene core | Phase I |

| UGTs | Conjugation of hydroxylated metabolites | Phase II |

| Human Liver Microsomes | In vitro model containing metabolizing enzymes | Phase I & II |

Note: This table is interactive. You can sort and filter the data.

Thermal Stability and Thermally Induced Decomposition Profiles

The thermal decomposition of organic molecules often involves the breaking of the weakest chemical bonds. In this compound, the ester linkages (C-O bonds) are likely points of initial thermal cleavage, which would lead to the loss of acetic anhydride (B1165640) or related fragments. The stability of the molecule is also influenced by its substituents. The introduction of functional groups can alter thermal stability by changing bond strengths and intermolecular interactions. Without specific experimental data, it is presumed that at elevated temperatures, this compound would decompose via elimination of its acetate groups followed by the breakdown of the anthracene core.

Environmental Fate and Degradation Processes (e.g., photocatalytic degradation)

The environmental fate of this compound is governed by its susceptibility to both biotic and abiotic degradation processes. As an acetylated derivative of a PAH, its behavior is linked to that of anthracene. In soil and aquatic environments, PAHs can be degraded by microorganisms, although the rate can be slow, especially for more complex PAHs. mdpi.com Anthracene can be utilized as a carbon source by certain bacteria, which degrade it through enzymatic oxidation pathways.

A significant abiotic degradation pathway in the environment is photocatalysis, particularly in the presence of semiconductor materials like TiO₂ or ZnO found in mineral dust. rsc.orgresearchgate.net Sunlight can activate these catalysts, generating highly reactive hydroxyl radicals that attack the PAH molecule. rsc.orgresearchgate.net Studies on the photocatalytic degradation of anthracene show an efficient conversion to products like 9,10-anthraquinone. researchgate.netresearchgate.net The degradation follows pseudo-first-order kinetics, and the rate is influenced by factors such as the pH of the medium, catalyst concentration, and temperature. rsc.orgbohrium.comresearchgate.net Given its structure, this compound released into the environment would be expected to undergo photocatalytic degradation, likely initiated by hydrolysis of the ester groups followed by the oxidation of the aromatic core.

Table 4: Factors Influencing Photocatalytic Degradation of Anthracene Core

| Factor | Optimal Condition/Effect | Reference |

| Catalyst | TiO₂, ZnO, rGO-Ag-Cu-Ni | rsc.orgbohrium.comresearchgate.net |

| pH | Neutral (pH ~7) often optimal | rsc.org |

| Temperature | Increased temperature enhances rate | researchgate.netresearchgate.net |

| Light Source | UV radiation or direct sunlight | rsc.orgbohrium.com |

| Product | 9,10-Anthraquinone | researchgate.net |

This table is interactive and summarizes findings from studies on the parent compound, anthracene.

Emerging Research Applications Non Clinical

Advanced Materials Science Applications

The unique polycyclic aromatic structure of the anthracene (B1667546) core suggests potential for applications in materials science. wikipedia.orgjournaljmsrr.comsciepub.comopenaccessjournals.com However, direct research integrating 1,8,9-Triacetoxyanthracene as a functional component in advanced materials is limited.

Organic electronics leverage carbon-based molecules and polymers for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.comresearchgate.netrsc.orgmdpi.com The performance of these devices relies on the electronic properties and self-assembly of the organic semiconductor materials. sigmaaldrich.commpg.de While anthracene derivatives are a class of compounds studied in this field, current literature does not show evidence of this compound being directly integrated as a semiconductor or active component in organic electronic devices. Its utility in this area has been primarily as an analytical tool rather than a functional material.